2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17703752
InChI: InChI=1S/C11H17Cl/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2
SMILES:
Molecular Formula: C11H17Cl
Molecular Weight: 184.70 g/mol

2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane

CAS No.:

Cat. No.: VC17703752

Molecular Formula: C11H17Cl

Molecular Weight: 184.70 g/mol

* For research use only. Not for human or veterinary use.

2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane -

Specification

Molecular Formula C11H17Cl
Molecular Weight 184.70 g/mol
IUPAC Name 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
Standard InChI InChI=1S/C11H17Cl/c12-7-11(3-4-11)10-6-8-1-2-9(10)5-8/h8-10H,1-7H2
Standard InChI Key KMOPXHBLXJUOBH-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1CC2C3(CC3)CCl

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Substituent Geometry

The core structure of 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane consists of a norbornane system (bicyclo[2.2.1]heptane) fused to a cyclopropane ring. The norbornane moiety imposes significant steric hindrance and rigidity, while the cyclopropane’s strain (≈27 kcal/mol) and the chloromethyl group’s electron-withdrawing nature influence reactivity . The compound’s IUPAC name, 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane, reflects the substitution pattern at the bridgehead position (C2 of the norbornane).

Table 1: Molecular Properties of 2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane

PropertyValue
Molecular FormulaC₁₁H₁₇Cl
Molecular Weight184.70 g/mol
IUPAC Name2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane
Canonical SMILESC1CC2CC1CC2C3(CC3)CCl
InChIKeyKMOPXHBLXJUOBH-UHFFFAOYSA-N
PubChem CID130494768

The bicyclo[2.2.1]heptane framework is structurally analogous to norbornene, though the absence of double bonds in this compound reduces π-electron interactions, favoring steric effects in reactivity .

Synthesis and Functionalization

Synthetic Routes

The synthesis of 2-[1-(chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane typically involves cyclopropanation of pre-functionalized norbornane derivatives. A plausible pathway includes:

  • Norbornane Functionalization: Introduction of a cyclopropyl group via [2+1] cycloaddition using dichlorocarbene (CCl₂) generated from chloroform under basic conditions .

  • Chloromethylation: Subsequent treatment with formaldehyde and hydrochloric acid (Blanc chloromethylation) to install the chloromethyl group.

Key Reaction

Bicyclo[2.2.1]hept-2-ene+CCl22-(Cyclopropyl)bicyclo[2.2.1]heptane[4]\text{Bicyclo[2.2.1]hept-2-ene} + \text{CCl}_2 \rightarrow \text{2-(Cyclopropyl)bicyclo[2.2.1]heptane} \quad[4] 2-(Cyclopropyl)bicyclo[2.2.1]heptane+CH₂O/HClTarget Compound[1]\text{2-(Cyclopropyl)bicyclo[2.2.1]heptane} + \text{CH₂O/HCl} \rightarrow \text{Target Compound} \quad[1]

Reactivity and Derivative Formation

The chloromethyl group serves as a versatile handle for further modification:

  • Nucleophilic Substitution: Reacts with amines (e.g., NH₃) to yield aminomethyl derivatives.

  • Cross-Coupling: Suzuki-Miyaura coupling using palladium catalysts to introduce aryl/heteroaryl groups .

  • Radical Reactions: Chlorine abstraction under UV light generates radicals for polymerization or C-H functionalization .

Table 2: Representative Derivatives and Applications

DerivativeApplication
2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptanePharmaceutical intermediates
Poly(bicyclo[2.2.1]heptane)High-strength polymers

Applications in Materials Science and Drug Design

Polymer and Composite Materials

The rigidity of the bicyclo[2.2.1]heptane framework enhances thermal stability in polymers. Copolymers incorporating this monomer exhibit glass transition temperatures (T₉) exceeding 200°C, making them suitable for aerospace components .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry .

  • Computational Modeling: Machine learning-assisted prediction of novel derivatives with tailored properties .

  • Green Chemistry: Solvent-free cyclopropanation using mechanochemical methods.

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